(2R,2'S,trans)-7-Hydroxy-saxagliptin

DPP-4 inhibition Ki constant enzyme kinetics

(2R,2'S,trans)-7-Hydroxy-saxagliptin, also designated as 5-hydroxy saxagliptin (M2, BMS-510849), is the principal pharmacologically active metabolite of the DPP-4 inhibitor saxagliptin (Onglyza™), generated via CYP3A4/5-mediated hydroxylation of the adamantyl moiety. It is a chiral cyanopyrrolidine-based DPP-4 inhibitor with molecular formula C₁₈H₂₅N₃O₃ and molecular weight 331.41 g/mol.

Molecular Formula C₁₈H₂₅N₃O₃
Molecular Weight 331.41
Cat. No. B1156066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,2'S,trans)-7-Hydroxy-saxagliptin
Synonyms(1S,3R,5S)-2-((S)-2-Amino-2-((1r,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Molecular FormulaC₁₈H₂₅N₃O₃
Molecular Weight331.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,2'S,trans)-7-Hydroxy-saxagliptin: Identity, Class, and Regulatory Significance of the Major Active Metabolite of Saxagliptin


(2R,2'S,trans)-7-Hydroxy-saxagliptin, also designated as 5-hydroxy saxagliptin (M2, BMS-510849), is the principal pharmacologically active metabolite of the DPP-4 inhibitor saxagliptin (Onglyza™), generated via CYP3A4/5-mediated hydroxylation of the adamantyl moiety [1]. It is a chiral cyanopyrrolidine-based DPP-4 inhibitor with molecular formula C₁₈H₂₅N₃O₃ and molecular weight 331.41 g/mol [2]. This compound functions simultaneously as a circulating active drug moiety contributing to the overall pharmacodynamic effect of saxagliptin therapy and as a specified impurity reference standard required for analytical method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions for generic saxagliptin formulations .

Why In-Class DPP-4 Inhibitor Metabolites Cannot Substitute for (2R,2'S,trans)-7-Hydroxy-saxagliptin in Research and Quality Applications


Although multiple DPP-4 inhibitors (sitagliptin, vildagliptin, linagliptin, alogliptin) are clinically available, their metabolites differ fundamentally in potency, target-binding kinetics, selectivity profiles, and pharmacokinetic behavior [1]. Even among saxagliptin-derived hydroxylated stereoisomers—such as (2R,2'S,cis), (2S,2'S,trans), and (2R,2'R,trans)—the stereochemical configuration at the two chiral centers dictates DPP-4 binding affinity and regulatory identity as a specified impurity [2]. The (2R,2'S,trans) isomer is uniquely the major circulating active metabolite in humans, accounting for approximately 44% of total drug-related material recovered in excreta, and its distinct dissociation half-life from DPP-4 (23 minutes) creates a pharmacodynamic profile that cannot be replicated by rapidly dissociating in-class alternatives such as sitagliptin (<2 minutes) or vildagliptin (3.5 minutes) [1]. Consequently, substituting this compound with a different DPP-4 inhibitor metabolite, a non-active metabolite, or an incorrect stereoisomer will produce non-comparable experimental results and invalidate regulatory bioequivalence assessments.

Quantitative Differentiation Evidence for (2R,2'S,trans)-7-Hydroxy-saxagliptin Versus Parent Drug and In-Class Comparators


DPP-4 Inhibitory Potency: (2R,2'S,trans)-7-Hydroxy-saxagliptin Retains Nanomolar Ki Despite Being 2-Fold Less Potent Than Parent Saxagliptin, Yet Remains 5- to 7-Fold More Potent Than Sitagliptin and Vildagliptin

(2R,2'S,trans)-7-Hydroxy-saxagliptin (5-hydroxy saxagliptin, M2) inhibits human recombinant DPP-4 with a Ki of 2.6 nM at 37°C, compared with the parent drug saxagliptin (Ki = 1.3 nM), representing an approximately 2-fold reduction in potency [1]. Despite this reduction relative to the parent, the metabolite remains substantially more potent than the clinically established DPP-4 inhibitors sitagliptin (Ki = 18 nM, ~7-fold less potent than M2) and vildagliptin (Ki = 13 nM, ~5-fold less potent than M2) [1]. The Ki was determined using human recombinant DPP-4 enzyme with H-Gly-Pro-AMC as substrate at 37°C [1].

DPP-4 inhibition Ki constant enzyme kinetics type 2 diabetes

Prolonged DPP-4 Dissociation Half-Life: (2R,2'S,trans)-7-Hydroxy-saxagliptin Dissociates 6.6-Fold More Slowly Than Vildagliptin and >11.5-Fold More Slowly Than Sitagliptin

The dissociation half-life (t1/2) of (2R,2'S,trans)-7-hydroxy-saxagliptin from human DPP-4 is 23 minutes at 37°C, compared with 50 minutes for the parent saxagliptin [1]. Both compounds exhibit slow-binding, prolonged dissociation kinetics, whereas the comparator DPP-4 inhibitors vildagliptin (t1/2 = 3.5 minutes) and sitagliptin (t1/2 < 2 minutes) dissociate rapidly [1]. This means the metabolite dissociates approximately 6.6-fold more slowly than vildagliptin and >11.5-fold more slowly than sitagliptin, ensuring sustained enzyme inhibition during postprandial surges in GLP-1 substrate concentration [1]. The slow dissociation property was demonstrated to render DPP-4 inhibition independent of substrate concentration in ex vivo plasma assays, unlike rapidly dissociating inhibitors [1].

target residence time dissociation kinetics DPP-4 binding pharmacodynamics

Selectivity Profile: (2R,2'S,trans)-7-Hydroxy-saxagliptin Exhibits ~960-Fold Selectivity for DPP-4 Over DPP-8 and ~163-Fold Over DPP-9

(2R,2'S,trans)-7-Hydroxy-saxagliptin demonstrates high selectivity for DPP-4 over the closely related DPP family members DPP-8 and DPP-9, with Ki values of 2,495 nM for DPP-8 and 423 nM for DPP-9 against human recombinant enzymes [1]. This translates to approximately 960-fold selectivity over DPP-8 and 163-fold selectivity over DPP-9 relative to its DPP-4 Ki of 2.6 nM [1]. The parent drug saxagliptin is reported to exhibit 400-fold selectivity over DPP-8 and 75-fold over DPP-9 [2]. The selectivity window is pharmacologically meaningful because DPP-8 and DPP-9 inhibition has been associated with toxicity in preclinical models, including alopecia, thrombocytopenia, and gastrointestinal toxicity [2]. The compound and its parent were additionally profiled against a large panel of other proteases and showed no significant off-target inhibition [1].

enzyme selectivity off-target safety DPP-8 DPP-9 protease panel

Systemic Exposure Dominance: (2R,2'S,trans)-7-Hydroxy-saxagliptin Achieves 2.7-Fold Higher Plasma AUC and 2.0-Fold Higher Cmax Than Parent Saxagliptin After Therapeutic Dosing

Following a single 5 mg oral dose of saxagliptin in healthy subjects, the mean plasma AUC for (2R,2'S,trans)-7-hydroxy-saxagliptin (the active metabolite) was 214 ng·h/mL, compared with 78 ng·h/mL for the parent saxagliptin—a 2.74-fold higher systemic exposure [1]. Corresponding Cmax values were 47 ng/mL for the metabolite versus 24 ng/mL for saxagliptin, representing a 1.96-fold higher peak concentration [1]. The metabolite-to-parent AUC ratio (corrected for molecular weight difference) confirms that the active metabolite is the predominant circulating drug-related moiety in humans [2]. This exposure dominance is a direct consequence of CYP3A4/5-mediated first-pass metabolism converting approximately 50% of absorbed saxagliptin to M2, combined with the metabolite's slower renal clearance (CLr = 4.6 L/h for M2 vs. 10.8 L/h for saxagliptin) [2].

pharmacokinetics AUC exposure Cmax metabolite-to-parent ratio bioequivalence

Renal Impairment Drives Disproportionate Metabolite Accumulation: (2R,2'S,trans)-7-Hydroxy-saxagliptin AUC Increases Up to 4.5-Fold in Severe Renal Impairment, Exceeding Parent Drug Accumulation

In a dedicated renal impairment study, (2R,2'S,trans)-7-hydroxy-saxagliptin demonstrated disproportionately greater systemic accumulation than the parent drug as renal function declined [1]. Compared with healthy subjects, the metabolite's geometric mean AUC∞ increased by 67% in mild, 192% (2.9-fold) in moderate, and 347% (4.5-fold) in severe renal impairment [1]. By contrast, parent saxagliptin AUC∞ increased by only 16%, 41%, and 108% (2.1-fold) across the same impairment categories [1]. This differential accumulation (metabolite AUC increase ~4.5-fold vs. parent AUC increase ~2.1-fold in severe impairment) is attributable to the metabolite's predominant reliance on renal elimination [2]. These pharmacokinetic findings directly underpin the clinical dosing recommendation to reduce saxagliptin to 2.5 mg once daily in patients with moderate or severe renal impairment (eGFR < 45 mL/min/1.73 m²) [1].

renal impairment AUC accumulation dose adjustment therapeutic drug monitoring PK in special populations

CYP3A4-Dominant Metabolism with 4-Fold Higher Catalytic Efficiency Over CYP3A5: (2R,2'S,trans)-7-Hydroxy-saxagliptin Formation Is Largely Insensitive to CYP3A5 Genetic Polymorphism

The formation of (2R,2'S,trans)-7-hydroxy-saxagliptin (M2) from saxagliptin is catalyzed by both CYP3A4 and CYP3A5; however, kinetic experiments using recombinant human P450 enzymes demonstrated that CYP3A4 exhibits approximately 4-fold higher catalytic efficiency (Vmax/Km) for this biotransformation compared with CYP3A5 [1]. The CYP3A4 Vmax was determined as 31.7 pmol M2/pmol CYP/min with a Km of 81.7 μM [2]. This enzymatic preference for CYP3A4 means that variability in CYP3A5 expression due to genetic polymorphism (e.g., CYP3A5*3 non-expresser genotype) is unlikely to significantly impact saxagliptin clearance or M2 formation [1]. Furthermore, in vitro studies confirmed that neither saxagliptin nor M2 inhibits CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 2E1, or 3A4, nor induces CYP1A2, 2B6, 2C9, or 3A4, indicating low potential for perpetrating metabolic drug-drug interactions [1].

CYP3A4 CYP3A5 drug metabolism pharmacogenetics drug-drug interaction PBPK modeling

High-Value Application Scenarios for (2R,2'S,trans)-7-Hydroxy-saxagliptin in Pharmaceutical R&D and Quality Control


Reference Standard for ANDA Bioequivalence Studies and Generic Saxagliptin Development

(2R,2'S,trans)-7-Hydroxy-saxagliptin is the primary analyte for bioequivalence assessment in generic saxagliptin ANDA submissions because it achieves 2.7-fold higher systemic exposure (AUC 214 vs. 78 ng·h/mL) and is the predominant circulating drug-related moiety, representing 44.1% of total recovered radioactivity versus 24.0% for the parent [1]. Regulatory guidance requires accurate quantification of this specific metabolite stereoisomer using a fully characterized reference standard with traceability to USP or EP pharmacopeial standards [2]. Use of an incorrect stereoisomer or non-certified material will produce non-validatable bioanalytical data and may result in ANDA rejection.

Renal Impairment Pharmacokinetic Modeling and Dose-Adjustment Justification

Because (2R,2'S,trans)-7-Hydroxy-saxagliptin accumulates disproportionately in renal impairment—up to 4.5-fold AUC increase in severe renal impairment versus only 2.1-fold for the parent—this metabolite is the critical determinant for safety-based dose adjustment [1]. Researchers developing PBPK models for saxagliptin in special populations must incorporate the metabolite's differential renal clearance (CLr 4.6 L/h for M2 vs. 10.8 L/h for parent) to accurately simulate systemic exposure and justify labeling recommendations [2]. The authentic compound is required as an analytical calibrator for quantifying metabolite concentrations in plasma from renal impairment study subjects.

CYP3A4 Drug-Drug Interaction Studies Using the Metabolite-to-Parent Ratio as a Phenotypic Probe

The formation of (2R,2'S,trans)-7-Hydroxy-saxagliptin is predominantly mediated by CYP3A4 with 4-fold higher catalytic efficiency over CYP3A5, making the metabolite-to-parent AUC ratio a sensitive in vivo biomarker of CYP3A4 activity [1]. In DDI studies with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin), changes in the M2-to-saxagliptin exposure ratio provide mechanistic confirmation of the interaction magnitude [2]. Researchers must procure the authentic (2R,2'S,trans) stereoisomer reference material to ensure accurate metabolite quantification in these studies, as cross-reactivity with other hydroxylated metabolites or stereoisomers would confound interpretation.

Specified Impurity Reference Material for Saxagliptin API Release and Stability Testing

(2R,2'S,trans)-7-Hydroxy-saxagliptin is listed as a specified impurity in saxagliptin drug substance and drug product monographs, requiring identification, quantification, and control during API manufacturing, formulation development, and stability studies [1]. As a process-related and degradation-related impurity, its levels must be monitored using HPLC or UPLC-MS/MS methods validated with a certified reference standard accompanied by a Certificate of Analysis (CoA) from a cGMP-compliant facility [2]. The compound's distinct chromatographic retention, UV absorption, and mass spectrometric fragmentation properties—differentiated from other hydroxylated stereoisomers such as (2R,2'S,cis) and (2S,2'S,trans)—make the correct stereoisomer essential for method specificity verification [2].

Quote Request

Request a Quote for (2R,2'S,trans)-7-Hydroxy-saxagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.